molecular formula C16H12ClN3O3S B2662858 N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923178-53-4

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2662858
CAS No.: 923178-53-4
M. Wt: 361.8
InChI Key: WILXDVAYNCYBPC-UHFFFAOYSA-N
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Description

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-chlorobenzoic acid, which undergoes esterification with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . The final step involves the reaction of this thiol with furan-2-carbonyl isothiocyanate under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and furan rings, along with the chlorophenyl group, allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to the modulation of biological processes such as cell growth, inflammation, and microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to its combination of a thiazole ring, a furan ring, and a chlorophenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILXDVAYNCYBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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